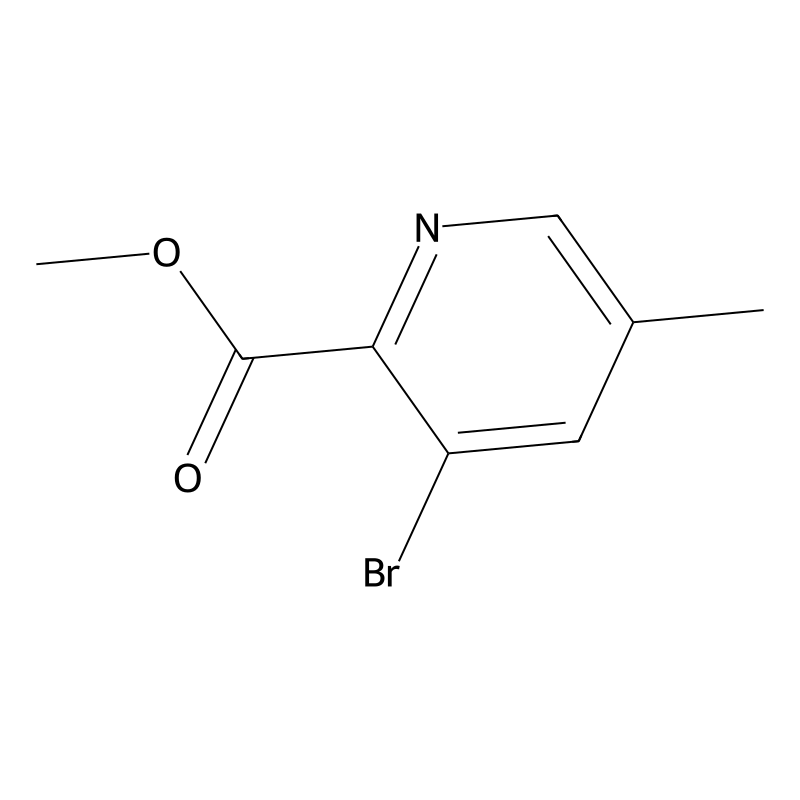

Methyl 3-bromo-5-methylpicolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Methyl 3-bromo-5-methylpicolinate is an organic compound characterized by the molecular formula . It is a derivative of picolinic acid, specifically featuring a bromine atom at the third position and a methyl group at the fifth position of the pyridine ring. This structural arrangement contributes to its unique chemical properties and reactivity. The compound is primarily used in organic synthesis and has garnered interest for its potential applications in medicinal chemistry and agrochemicals.

There is no current information available on the specific mechanism of action of MMBP in any biological system.

- Potential irritant: Bromine is a known irritant, and MMBP might irritate the skin, eyes, and respiratory tract upon contact.

- Potential modulator of biological processes: Picolinates can interact with various biological pathways. MMBP might have unintended consequences depending on the exposed system [].

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions, allowing for the formation of new derivatives.

- Oxidation and Reduction: The compound can undergo oxidation or reduction processes to yield different derivatives. For instance, it can be oxidized to form corresponding carboxylic acids, or reduced to generate alcohols.

- Coupling Reactions: It is capable of participating in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is substituted with a boronic acid derivative in the presence of a palladium catalyst.

Research indicates that methyl 3-bromo-5-methylpicolinate exhibits biological activity relevant to medicinal chemistry. Its structure allows it to interact with various biological targets, potentially acting as an enzyme inhibitor or receptor ligand. This interaction can modulate enzymatic activities or cellular processes, making it a candidate for further investigation in drug development, particularly for antimicrobial and anticancer applications.

Methyl 3-bromo-5-methylpicolinate can be synthesized through several methods:

- Bromination of Methyl 5-methylpicolinate: A common synthetic route involves the bromination of methyl 5-methylpicolinate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at room temperature. This method is favored for its efficiency and yield.

- Industrial Production: In industrial settings, continuous flow processes may be employed to optimize production efficiency and ensure high purity of the compound. Automated reactors allow for precise control over reaction conditions, enhancing yield.

Methyl 3-bromo-5-methylpicolinate has several notable applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Biological Research: The compound is utilized in studies involving enzyme inhibitors and receptor interactions due to its structural similarity to biologically active molecules.

- Industrial Use: It finds application in producing specialty chemicals, polymers, and dyes, demonstrating versatility across various fields.

Interaction studies involving methyl 3-bromo-5-methylpicolinate focus on its binding affinity with biological receptors and enzymes. The presence of the bromine atom influences its interaction dynamics, potentially enhancing binding interactions due to its electronic properties. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with methyl 3-bromo-5-methylpicolinate. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-bromopicolinate | Lacks the methyl group at the fifth position | |

| Methyl 5-bromopicolinate | Bromine atom positioned at the fifth position | |

| Methyl 3-chloro-5-methylpicolinate | Contains chlorine instead of bromine | |

| Methyl 4-bromo-3-methylpicolinate | Different positioning of substituents on the pyridine ring |

Uniqueness: Methyl 3-bromo-5-methylpicolinate's uniqueness lies in the specific positioning of the bromine and methyl groups on the pyridine ring. This arrangement influences its chemical reactivity and interactions with biological targets, making it particularly valuable for targeted synthesis and research applications.